N-[1-[2-(1,4-dioxan-2-ylmethyl)tetrazol-5-yl]cyclopentyl]benzamide
Description
N-[1-[2-(1,4-dioxan-2-ylmethyl)tetrazol-5-yl]cyclopentyl]benzamide is a complex organic compound featuring a benzamide group attached to a cyclopentyl ring, which is further substituted with a tetrazole ring and a dioxane moiety
Properties
IUPAC Name |
N-[1-[2-(1,4-dioxan-2-ylmethyl)tetrazol-5-yl]cyclopentyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c24-16(14-6-2-1-3-7-14)19-18(8-4-5-9-18)17-20-22-23(21-17)12-15-13-25-10-11-26-15/h1-3,6-7,15H,4-5,8-13H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKKOXACDMJKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NN(N=N2)CC3COCCO3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(1,4-dioxan-2-ylmethyl)tetrazol-5-yl]cyclopentyl]benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 2-(1,4-dioxan-2-ylmethyl)azide can react with cyclopentyl nitrile under acidic conditions to form the tetrazole ring.
Cyclopentyl Substitution: The cyclopentyl group is introduced through a substitution reaction where the tetrazole intermediate reacts with cyclopentyl bromide in the presence of a base such as potassium carbonate.
Benzamide Formation: The final step involves the coupling of the substituted tetrazole with benzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine or other reduced forms.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[1-[2-(1,4-dioxan-2-ylmethyl)tetrazol-5-yl]cyclopentyl]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound could be investigated for its potential as a pharmaceutical agent. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in drug design, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound might be explored for its potential anti-inflammatory, antimicrobial, or anticancer properties. The presence of the benzamide group suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of N-[1-[2-(1,4-dioxan-2-ylmethyl)tetrazol-5-yl]cyclopentyl]benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The tetrazole ring could act as a bioisostere, mimicking the action of carboxylic acids and binding to active sites of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-[1-[2-(1,4-dioxan-2-ylmethyl)tetrazol-5-yl]cyclopentyl]acetamide: Similar structure but with an acetamide group instead of a benzamide.
N-[1-[2-(1,4-dioxan-2-ylmethyl)tetrazol-5-yl]cyclopentyl]methanamide: Features a methanamide group.
N-[1-[2-(1,4-dioxan-2-ylmethyl)tetrazol-5-yl]cyclopentyl]propionamide: Contains a propionamide group.
Uniqueness
N-[1-[2-(1,4-dioxan-2-ylmethyl)tetrazol-5-yl]cyclopentyl]benzamide is unique due to the presence of the benzamide group, which can confer different biological activities compared to its analogs. The combination of the tetrazole and dioxane moieties also provides a distinctive set of chemical properties that can be exploited in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
